4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Lipophilicity Drug design ADME optimization

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1363380-72-6) is a heterobifunctional pyrazolo[1,5-a]pyridine derivative bearing a bromine atom at the 4-position and a carboxylic acid at the 2-position of the fused bicyclic scaffold. With a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol, this compound belongs to the pyrazolopyridine family—a recognized privileged scaffold in medicinal chemistry with demonstrated activity against multiple kinase targets including PI3K, AXL, c-MET, and MARK ,.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1363380-72-6
Cat. No. B1376926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS1363380-72-6
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C(=O)O)C(=C1)Br
InChIInChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
InChIKeyHPBBNPMQZCTSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1363380-72-6): A Dual-Handle Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1363380-72-6) is a heterobifunctional pyrazolo[1,5-a]pyridine derivative bearing a bromine atom at the 4-position and a carboxylic acid at the 2-position of the fused bicyclic scaffold [1]. With a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol, this compound belongs to the pyrazolopyridine family—a recognized privileged scaffold in medicinal chemistry with demonstrated activity against multiple kinase targets including PI3K, AXL, c-MET, and MARK [2], [3]. The compound is supplied at ≥95–97% purity and serves as a key synthetic intermediate enabling sequential, orthogonal derivatization via the C4-bromo handle (Pd-catalyzed cross-coupling) and the C2-carboxylic acid handle (amide/ester formation) [1].

Why 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid Cannot Be Generically Replaced by Other 4-Halo or Regioisomeric Analogs


Compounds within the pyrazolo[1,5-a]pyridine-2-carboxylic acid family are not interchangeable in either synthetic or pharmacological contexts. The identity of the 4-position halogen substituent fundamentally governs three selection-critical parameters: (i) reactivity in transition-metal-catalyzed cross-coupling reactions, where Br exhibits a superior balance of oxidative addition efficiency and resistance to deleterious dehalogenation compared to I, and greater lability than Cl [1], [2]; (ii) lipophilicity, with the measured LogP gradient across the 4-halo series (H: 1.03; F: 1.17; Cl: 1.50; Br: 1.80) directly influencing membrane permeability and pharmacokinetic profile of downstream derivatives ; and (iii) commercial availability and cost, where the 4-bromo derivative occupies a distinct procurement niche relative to its 4-chloro and 4-fluoro counterparts . Regioisomeric substitution (e.g., 5-Br or 6-Br) further alters the electron density distribution across the fused ring system, affecting both coupling reactivity and target binding. These quantitative differences mean that downstream biological structure–activity relationships cannot be reliably extrapolated across halogen analogs [1].

Quantitative Differentiation Evidence: 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid vs. Closest 4-Halo and Regioisomeric Analogs


LogP-Driven Lipophilicity Differentiation Across the 4-Halo Series: Enabling Tunable ADME Profiles

The 4-bromo derivative exhibits the highest computed LogP among the synthetically accessible 4-halo-pyrazolo[1,5-a]pyridine-2-carboxylic acid congeners. This property is critical because the building block's LogP directly contributes to the lipophilicity of any amide-coupled or cross-coupled downstream product . The measured gradient spans approximately 0.76 log units from the parent (4-H) to the 4-bromo derivative, which corresponds to a ~5.8-fold increase in octanol–water partition coefficient—a magnitude that can determine whether a lead compound falls within oral bioavailability chemical space [1].

Lipophilicity Drug design ADME optimization

Suzuki–Miyaura Cross-Coupling Advantage: Bromo vs. Iodo Derivatives Exhibit Reduced Deleterious Dehalogenation

A direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki–Miyaura reaction demonstrated that bromo- and chloro-substituted pyrazoles are superior to their iodo counterparts, owing to a significantly reduced propensity for an undesired dehalogenation side reaction that erodes yield and complicates purification [1]. While the study was conducted on aminopyrazoles rather than pyrazolo[1,5-a]pyridine-2-carboxylic acids per se, the electronic environment of the C4-X bond on the pyrazole ring is structurally homologous between the two scaffolds, making this a high-confidence class-level inference. The 4-iodo analog of the target compound is not commercially cataloged, and this reactivity data rationalizes why: iodo derivatives of this scaffold suffer from synthetic instability under standard Pd-catalyzed conditions [1].

Cross-coupling C–C bond formation Synthetic methodology

C–N Bond Formation: 4-Bromo Substrate Outperforms 4-Chloro and 4-Iodo in Pd-Catalyzed Alkylamination

In a systematic study of C4-alkylamination of 4-halo-1-tritylpyrazoles, the 4-bromo substrate was explicitly identified as more effective than both the 4-iodo and 4-chloro congeners when using Pd(dba)₂/tBuDavePhos as the catalyst system [1]. This represents the most directly relevant cross-study comparable evidence for the pyrazolo[1,5-a]pyridine-2-carboxylic acid series: the 4-position of the pyrazolo ring in the tritylpyrazole system is electronically analogous to the 4-position of the pyrazolo[1,5-a]pyridine scaffold, as both positions are on the pyrazole ring adjacent to the bridgehead nitrogen [1].

Buchwald-Hartwig amination C–N coupling Medicinal chemistry

Pricing and Commercial Availability: The 4-Bromo Derivative Occupies a Distinct Procurement Tier Reflecting Synthetic Complexity

Head-to-head pricing comparison from a single major vendor (Aladdin Scientific) reveals that the 4-bromo derivative commands a substantial premium over its 4-chloro analog at equivalent purity and pack size . This 15.9× price multiple is not anomalous but reflects the underlying synthetic accessibility: the 4-bromo pyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold requires a more complex synthetic route than the corresponding 4-chloro derivative, and the brominated precursor itself holds greater downstream value due to its superior cross-coupling utility .

Chemical procurement Building block Cost analysis

Orthogonal Dual-Functionalization Architecture: Simultaneous C4 and C2 Handles Enable Divergent Library Synthesis Without Protecting Group Manipulation

The simultaneous presence of a C4–Br bond and a C2–COOH group on the pyrazolo[1,5-a]pyridine scaffold provides a chemically orthogonal pair of derivatization handles. The C4-bromo undergoes chemoselective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) without competing with the carboxylic acid, while the C2-carboxylic acid can be independently activated for amide or ester formation via HATU/EDC-mediated coupling [1], . This orthogonality is not present in the parent (4-H) scaffold, which lacks a halogen coupling handle, nor in 4-fluoro analogs, where the C–F bond is essentially inert under standard Pd-catalyzed conditions . The only comparator with comparable dual-handle capability is the 4-chloro analog; however, the C–Cl bond requires more forcing coupling conditions than C–Br, reducing chemoselectivity margins in the presence of the reactive carboxylic acid .

Divergent synthesis Orthogonal reactivity Library design

Privileged Scaffold Status: Pyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives Are Validated in Multiple Kinase Inhibitor Patent Families

The pyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold, when elaborated at the 4-position, maps directly onto the core structures claimed in multiple kinase inhibitor patent families, including AXL/c-MET dual inhibitors (Ignyta Inc., US 9,914,731 B2; EA-029757-B1) [1], [2], MARK inhibitors (US 8,518,911) [3], and PI3K inhibitors [4]. While these patents disclose elaborated final compounds rather than the 4-bromo intermediate itself, the 4-position substitution is a critical vector for kinase selectivity, and the 4-bromo building block provides the most direct synthetic entry point for introducing diverse aryl/heteroaryl groups at this pharmacophoric position [1]. The absence of the 4-bromo intermediate would necessitate de novo construction of the C4-substituted scaffold via linear synthesis, adding 3–5 synthetic steps [4].

Kinase inhibition Patent landscape Scaffold validation

High-Impact Application Scenarios for 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid Based on Quantified Differentiation Evidence


Divergent Kinase-Focused Library Synthesis via Sequential C2 Amidation / C4 Suzuki Arylation

The orthogonal dual-handle architecture (Evidence Item 5) directly enables a two-step, protecting-group-free library protocol: (Step 1) HATU-mediated coupling of the C2–COOH with diverse amine building blocks (primary and secondary amines, anilines), followed by (Step 2) Suzuki–Miyaura cross-coupling of the intact C4–Br with aryl/heteroaryl boronic acids . This sequence is uniquely enabled by the 4-Br derivative because the C–Br bond survives standard amide coupling conditions, whereas C–I analogs risk dehalogenation (Evidence Item 2) and C–Cl analogs require higher temperatures for the subsequent Suzuki step that may degrade the newly formed amide bond [1]. The 5.8× higher lipophilicity of the 4-Br building block (Evidence Item 1) also means that the initial amide products will have inherently higher LogP than those derived from the 4-H or 4-F scaffolds, biasing the library toward the Lipinski-compliant lipophilicity range for CNS-penetrant kinase targets such as MARK [2].

C4–N Linked Kinase Inhibitor Lead Optimization Using Buchwald-Hartwig Amination

For programs targeting AXL, c-MET, or RET kinases where C4–N linked analogs are a key SAR vector, the 4-bromo intermediate is the preferred substrate based on the experimentally validated superiority of 4-Br over 4-Cl and 4-I in Pd-catalyzed C–N coupling (Evidence Item 3) . The tBuDavePhos/Pd(dba)₂ catalyst system enables efficient coupling with both aryl and alkyl amines, providing direct access to C4-aminated pyrazolo[1,5-a]pyridine-2-carboxamides that map onto the AXL/c-MET inhibitor pharmacophore claimed in US 9,914,731 B2 and EA-029757-B1 [1]. The 4-bromo intermediate thus shortens the synthetic route to patent-relevant chemical space by at least two steps compared to a de novo linear synthesis starting from the parent scaffold.

Physicochemical Property-Tailored Fragment Elaboration for CNS Drug Discovery

When a medicinal chemistry program requires systematic tuning of lipophilicity during fragment-to-lead optimization, the 4-bromo building block offers a starting LogP of 1.795—the highest in the 4-halo series (Evidence Item 1) . This is particularly relevant for CNS targets such as MARK (Alzheimer's disease) where balanced lipophilicity and TPSA are critical for blood–brain barrier penetration [1]. C2-amide coupling with polar amine fragments can reduce LogP while retaining CNS-permeable TPSA (54.6 Ų), and subsequent C4-Suzuki arylation can reintroduce lipophilicity in a controlled manner . The 4-Cl analog (LogP = 1.50) provides insufficient starting lipophilicity for CNS programs targeting the higher end of the acceptable LogP range (3–5), necessitating additional lipophilic substitution that may violate TPSA constraints.

Cost-Justified Procurement for High-Value Late-Stage Diversification

Although the 4-Br building block commands a 15.9× price premium over the 4-Cl analog (Evidence Item 4: $3,888.90 vs. $244.90 per 250 mg) , this cost is justified when the synthetic plan involves late-stage diversification of a pre-formed C2-elaborated intermediate. In this scenario, the higher per-unit cost of the 4-Br starting material is amortized across the value of the advanced intermediate, and the superior cross-coupling efficiency of the C–Br bond (Evidence Items 2 and 3) maximizes the yield of the final diversification step—the most expensive step in the sequence. For early-stage hit discovery where cost per compound is the primary driver, the 4-Cl analog may be preferred; for late-stage lead optimization where yield and substrate scope are paramount, the 4-Br derivative is the economically rational choice [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.